Cas no 90356-78-8 (Bicalutamide Sulfide)

Bicalutamide Sulfide is a sulfur-containing derivative of bicalutamide, a nonsteroidal antiandrogen compound. This modification introduces a sulfide functional group, which may enhance its binding affinity to androgen receptors or alter its metabolic profile. The sulfide moiety can influence the compound's pharmacokinetics, potentially improving stability or bioavailability. Bicalutamide Sulfide is of interest in pharmaceutical research for its potential applications in androgen-dependent conditions, such as prostate cancer. Its chemical structure allows for further derivatization, making it a versatile intermediate in drug development. The compound's precise mechanism and advantages depend on its specific molecular interactions, which are subjects of ongoing study in medicinal chemistry.
Bicalutamide Sulfide structure
Bicalutamide Sulfide structure
商品名:Bicalutamide Sulfide
CAS番号:90356-78-8
MF:C18H14F4N2O2S
メガワット:398.374577045441
MDL:MFCD08235143
CID:61405
PubChem ID:9800987

Bicalutamide Sulfide 化学的及び物理的性質

名前と識別子

    • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide
    • BICALUTAMIDE-SULFIDE (BICALUTAMIDE ASH)
    • n-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide
    • Bicalutamide Intermediate
    • N-[4-Cyano-3-trifluoromethy phenyl]-S-(4-fluorophenylthio)-2-hydrdoxy-2-methyl-propionamide
    • 4-OYANO-3-TRIFLUOROMETHYL-N-[3-(4-FLUOROPHENYLTHIO)-2-HYDROXYL-2-METHYLPROPIONYL]ANILINE
    • Bicalutamide Sulfide
    • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluoro-phenyl)thio)-2-hydroxy-2-methylpropanamide
    • N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-[(4-Fluorophenyl)thio]-2-Hydroxy-2-Methy
    • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide
    • 4-cyano-3-trifluoromethyl-N-(3-p-fluorophenylthio-2-hydroxy-2-methylpropionyl)aniline
    • 4-CYANO-3-TRIFLUOROMETHYL-N-[3-(4-FLUOROPHENYLTHIO)-2-HYDROXYL-2-METHYLPROPIONYL]ANILINE
    • INTERMEDIATE OF BICALUTAMIDE
    • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide
    • N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-3-[(4-FLUOROPHENYL)THIO]-2-HYDROXY-2-MET
    • Propanamide,N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-,(?à)-
    • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfanyl)-2-hydroxy-2-methylpropionamide
    • Propanamide,N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-
    • N-[4-Cyano-3-(Trifluoromethyl)phenyl]-3-[(4-Fluorophenyl)thio]-2-Hydroxy-2-Methyl Propionamide
    • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide
    • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluoro-phenyl)thio)-2-hydroxy-2-methylpropan
    • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (ACI)
    • Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-, (±)- (ZCI)
    • BICALUTAMIDE IMPURITY J (EP IMPURITY)
    • NS00006352
    • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide; N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfanyl)-2-hydroxy-2-methylpropionamide; Bicalutamide Imp. J (EP); Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-, (+/-)-; Bicalutamide Impurity J
    • Propanamide, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methyl-, (+/-)-
    • UNII-135IE10O4Y
    • Bicalutamide impurity J [EP]
    • DS-17521
    • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylsulfanyl)-2-hydroxy-2-methylpropionamide
    • (2RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfanyl)-2-hydroxy-2-methylpropanamide
    • CHEMBL171543
    • Q27251480
    • Propanamide, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methyl-
    • DTXSID301020577
    • EC 618-533-8
    • SCHEMBL899788
    • (2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide
    • N-(4'-Cyano-3'-trifluoro methylphenyl)-3-(4''-fluor rophenilthio)-2-hydroxy-2-methylpropionamide
    • AC-17498
    • CS-0154972
    • 135IE10O4Y
    • BICALUTAMIDE IMPURITY J [EP IMPURITY]
    • N-[4-cyano-3-trifluoromethyl-phenyl]-3-[4-fluorophenyl-thio]-2-hydroxy-2-methyl-propionamide
    • MFCD08235143
    • 4'-Cyano-3-(4-fluorophenylthio)-2-hydroxy-2-methyl-3'-trifluoromethylpropionanilide
    • Bicalutamide impurity J
    • C18H14F4N2O2S
    • Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-
    • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide
    • AKOS015836118
    • 90356-78-8
    • 4'-cyano-3-(4-fluorophenylthio)2-hydroxy-2-methyl-3'-trifluoromethylpropionanilide
    • Bicalutamide sulfide, (+/-)-
    • N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide
    • MDL: MFCD08235143
    • インチ: 1S/C18H14F4N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
    • InChIKey: GCGWWKKSGPETMI-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(C(F)(F)F)=CC(NC(C(CSC2C=CC(F)=CC=2)(C)O)=O)=CC=1

計算された属性

  • せいみつぶんしりょう: 398.07100
  • どういたいしつりょう: 398.071
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 98.4

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 109-111°C
  • ふってん: 565.6°C at 760 mmHg
  • フラッシュポイント: 295.9±30.1 °C
  • 屈折率: 1.585
  • PSA: 98.42000
  • LogP: 4.27098
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

Bicalutamide Sulfide セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • セキュリティの説明: 24/25
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

Bicalutamide Sulfide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TU955-20g
Bicalutamide Sulfide
90356-78-8 97%
20g
685.0CNY 2021-07-12
abcr
AB447012-5 g
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide; .
90356-78-8
5g
€114.10 2023-04-22
eNovation Chemicals LLC
D961215-25g
Propanamide,N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-
90356-78-8 97%
25g
$155 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81680-25g
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide
90356-78-8 97%
25g
¥808.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81680-5g
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide
90356-78-8 97%
5g
¥252.0 2024-07-19
TRC
B382040-2.5g
Bicalutamide Sulfide
90356-78-8
2.5g
$ 907.00 2023-04-18
TRC
B382040-2g
Bicalutamide Sulfide
90356-78-8
2g
$ 758.00 2023-04-18
Fluorochem
213803-1g
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide
90356-78-8 95%
1g
£12.00 2022-02-28
Ambeed
A144761-100g
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide
90356-78-8 97%
100g
$306.0 2025-02-27
TRC
B382040-1g
Bicalutamide Sulfide
90356-78-8
1g
$ 420.00 2023-04-18

Bicalutamide Sulfide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate ;  rt → 60 °C; 16 h, 50 - 60 °C; 60 °C → rt
リファレンス
A process for preparing N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-propanamide and its isomers useful as intermediates for manufacturing bicalutamide
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide ,  1,2-Dichloroethane ;  12 h, 30 °C
リファレンス
DMSO-Mediated Difunctionalization of Electron-Deficient Olefins to Access β-Hydroxysulfides with High Chemoselectivity
Gao, Bao ; Liu, Xiaojun; Yan, Qian; Yang, Ruiting; Jiang, Tao; et al, Synthesis, 2022, 54(9), 2258-2266

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  1,2-Dichloroethane ;  6 h, rt
1.2 Reagents: Triphenylphosphine ;  2 h, rt
リファレンス
Auto-oxidative hydroxysulfenylation of alkenes
Huo, Congde; Wang, Yajun; Yuan, Yong; Chen, Fengjuan; Tang, Jing, Chemical Communications (Cambridge, 2016, 52(45), 7233-7236

Bicalutamide Sulfide Raw materials

Bicalutamide Sulfide Preparation Products

Bicalutamide Sulfide サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90356-78-8)N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide
注文番号:sfd18367
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90356-78-8)N-[4-Cyano-3-(Trifluoromethyl)phenyl]-3-[(4-Fluorophenyl)thio]-2-Hydroxy-2-Methyl Propionamide
注文番号:5739126
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally

Bicalutamide Sulfide 関連文献

Bicalutamide Sulfideに関する追加情報

Comprehensive Overview of Bicalutamide Sulfide (CAS No. 90356-78-8): Properties, Applications, and Research Insights

Bicalutamide Sulfide (CAS No. 90356-78-8) is a sulfur-containing derivative of the well-known non-steroidal antiandrogen Bicalutamide. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural modifications and potential therapeutic applications. The introduction of a sulfur moiety into the Bicalutamide framework alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for researchers exploring novel androgen receptor modulators.

In recent years, the scientific community has shown growing interest in Bicalutamide Sulfide as part of broader investigations into androgen receptor inhibitors and prostate cancer therapeutics. With increasing global awareness about men's health issues, particularly prostate health and hormone-related disorders, compounds like Bicalutamide Sulfide are being rigorously studied for their potential benefits and mechanisms of action. The compound's molecular structure, characterized by the presence of a sulfur atom, contributes to its distinct binding affinity and metabolic stability compared to its parent compound.

The synthesis and characterization of Bicalutamide Sulfide (CAS No. 90356-78-8) involve sophisticated organic chemistry techniques. Researchers emphasize the importance of structure-activity relationship (SAR) studies to understand how the sulfur modification influences the compound's biological activity. These investigations are particularly relevant in the context of developing next-generation antiandrogens with improved efficacy and reduced side effects, addressing one of the most searched topics in cancer drug development forums.

From a pharmacological perspective, Bicalutamide Sulfide exhibits interesting properties that warrant further exploration. Current research focuses on its androgen receptor binding affinity, metabolic pathways, and potential therapeutic applications beyond prostate cancer. Some studies suggest possible applications in androgen-dependent conditions such as androgenetic alopecia and hirsutism, topics that frequently appear in medical literature and patient discussions online.

The analytical characterization of Bicalutamide Sulfide typically involves advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are crucial for ensuring the compound's purity and structural integrity, especially when considering its potential pharmaceutical applications. Quality control remains a paramount concern, as evidenced by numerous queries in scientific databases about compound purity standards and analytical method validation.

In the context of drug discovery and development, Bicalutamide Sulfide represents an interesting case study in molecular modification strategies. The pharmaceutical industry continues to search for improved antiandrogen therapies with better safety profiles, and derivatives like Bicalutamide Sulfide offer valuable insights into structure optimization. This aligns with current trends in personalized medicine and targeted cancer therapies, which dominate many healthcare-related searches and discussions.

Environmental and stability studies of Bicalutamide Sulfide (CAS No. 90356-78-8) are equally important, particularly regarding its photostability and degradation products. These aspects are critical for formulation development and storage conditions, topics that frequently appear in pharmaceutical technology forums. The compound's behavior under various pH conditions and its solubility profile are also subjects of ongoing research, addressing common queries about drug formulation challenges.

From a regulatory perspective, while Bicalutamide Sulfide is primarily used in research settings, its development pathway raises important questions about drug approval processes for modified compounds. This connects with broader discussions in the scientific community about generic drug development and new chemical entity classification, topics that generate significant interest among researchers and industry professionals alike.

The future research directions for Bicalutamide Sulfide may include more extensive in vivo studies, combination therapy evaluations, and investigations into potential off-target effects. As the scientific understanding of androgen receptor biology continues to evolve, compounds like Bicalutamide Sulfide will likely play an important role in advancing therapeutic options for androgen-related conditions, making it a compound worth watching in coming years.

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